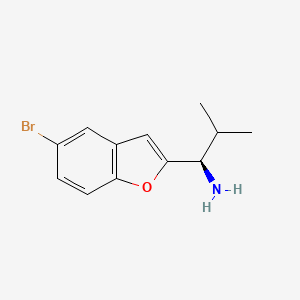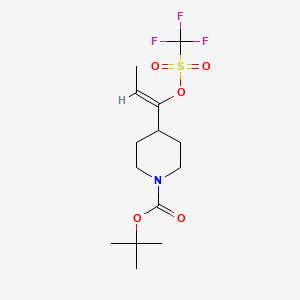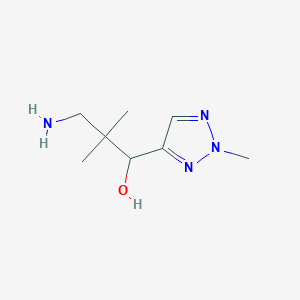
(1-Bromo-3-methoxy-2-methylpropan-2-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromo-3-methoxy-2-methylpropan-2-yl)cyclopropane is an organic compound with the molecular formula C8H15BrO and a molecular weight of 207.11 g/mol . This compound is characterized by a cyclopropane ring substituted with a bromo group, a methoxy group, and a methylpropan-2-yl group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3-methoxy-2-methylpropan-2-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with brominating agents. One common method is the bromination of 3-methoxy-2-methylpropan-2-ylcyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromo-3-methoxy-2-methylpropan-2-yl)cyclopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
(1-Bromo-3-methoxy-2-methylpropan-2-yl)cyclopropane is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: As a probe to study the effects of cyclopropane-containing compounds on biological systems.
Medicine: Potential use in the development of pharmaceutical compounds with cyclopropane moieties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Bromo-3-methoxy-2-methylpropan-2-yl)cyclopropane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation. The cyclopropane ring imparts unique steric and electronic properties, influencing the reactivity and stability of the compound in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Bromo-2-methoxy-3-methylpropan-2-yl)cyclopropane
- (1-Bromo-3-methoxy-2-ethylpropan-2-yl)cyclopropane
- (1-Chloro-3-methoxy-2-methylpropan-2-yl)cyclopropane
Uniqueness
(1-Bromo-3-methoxy-2-methylpropan-2-yl)cyclopropane is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and stability compared to its analogs. The presence of the bromo group makes it a versatile intermediate for further functionalization, while the methoxy and methylpropan-2-yl groups influence its steric and electronic properties .
Propiedades
Fórmula molecular |
C8H15BrO |
|---|---|
Peso molecular |
207.11 g/mol |
Nombre IUPAC |
(1-bromo-3-methoxy-2-methylpropan-2-yl)cyclopropane |
InChI |
InChI=1S/C8H15BrO/c1-8(5-9,6-10-2)7-3-4-7/h7H,3-6H2,1-2H3 |
Clave InChI |
XAKZYYXKCLFRHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)(CBr)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Dimethylamino)azetidin-1-yl]acetic acid](/img/structure/B13160152.png)
![6-Chloropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13160164.png)
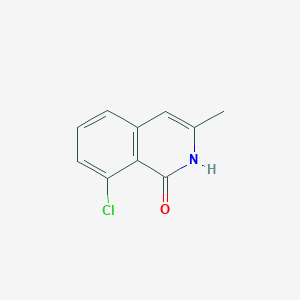
![4-([1-(Chloromethyl)cyclopropyl]methyl)oxane](/img/structure/B13160171.png)
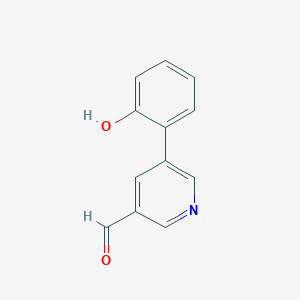


![Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate](/img/structure/B13160202.png)

